molecular formula C14H19NO3S2 B2859721 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1448128-78-6

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2859721
CAS No.: 1448128-78-6
M. Wt: 313.43
InChI Key: UTIUTOZQMWJRDM-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique combination of cyclohexylsulfonyl, azetidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylsulfonyl chloride with azetidine to form the cyclohexylsulfonyl azetidine intermediate. This intermediate is then reacted with thiophen-2-ylmethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or as a probe for studying enzyme interactions.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The cyclohexylsulfonyl group may interact with enzymes or receptors, modulating their activity. The azetidinyl and thiophenyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone

Uniqueness

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S2/c16-14(13-7-4-8-19-13)15-9-12(10-15)20(17,18)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIUTOZQMWJRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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